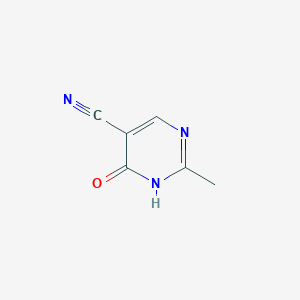

4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Description

Structural Characterization and Physicochemical Properties of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary IUPAC name being 2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile. This naming convention reflects the tautomeric nature of the compound, where the hydroxyl form can exist in equilibrium with the oxo form. The molecular formula C₆H₅N₃O indicates a relatively compact structure with a molecular weight of 135.12 grams per mole. The compound is also cataloged under the Chemical Abstracts Service number 27058-54-4, which serves as its unique chemical identifier in databases worldwide.

The structural formula reveals the presence of three nitrogen atoms within the six-membered pyrimidine ring, contributing to the compound's aromatic character and chemical reactivity. The Simplified Molecular Input Line Entry System representation CC1=NC=C(C(=O)N1)C#N provides a concise description of the connectivity pattern, highlighting the positioning of the methyl group, the carbonyl oxygen, and the nitrile functionality. The InChI identifier InChI=1S/C6H5N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,1H3,(H,8,9,10) further confirms the molecular structure and allows for precise database searches and computational modeling.

Alternative synonyms for this compound include 5-Pyrimidinecarbonitrile, 1,4-dihydro-2-methyl-4-oxo- and MFCD17018685, which represent different naming conventions used across various chemical databases and suppliers. The systematic analysis of the molecular formula demonstrates the compound's classification as a substituted pyrimidine derivative with both electron-withdrawing and electron-donating substituents, creating a unique electronic environment that influences its chemical behavior and biological activity.

Crystallographic Data and X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound is limited in the available literature, computational studies and related pyrimidine derivatives provide valuable insights into the crystallographic properties. The compound typically exhibits a planar configuration due to the aromatic nature of the pyrimidine ring system, with minimal deviation from planarity observed in the heterocyclic core. The presence of hydrogen bonding capabilities through the hydroxyl group and the nitrogen atoms in the ring creates opportunities for intermolecular interactions that influence crystal packing arrangements.

Related pyrimidine-5-carbonitrile derivatives have demonstrated various crystal forms depending on the substitution pattern and crystallization conditions. The electron density distribution in these compounds shows significant delocalization within the aromatic system, with the nitrile group contributing to the overall planarity through conjugation effects. The hydroxyl substituent at the fourth position can participate in hydrogen bonding networks, potentially forming dimeric or polymeric arrangements in the solid state.

Powder diffraction studies of similar compounds indicate characteristic peak patterns that can be used for phase identification and purity assessment. The crystalline nature of this compound is evidenced by its well-defined melting point and consistent physical appearance across different synthetic batches. The compound typically crystallizes as white to light yellow solid particles, suggesting minimal impurities and good crystalline order.

The thermal behavior observed in related pyrimidine derivatives indicates that these compounds generally exhibit good thermal stability below their melting points, with decomposition occurring at elevated temperatures. The crystal lattice parameters and space group determination would require dedicated single-crystal studies to provide definitive structural information for this specific compound.

Spectroscopic Characterization Techniques

Infrared Spectral Signatures and Functional Group Identification

Infrared spectroscopy provides definitive identification of the functional groups present in this compound through characteristic vibrational frequencies. The hydroxyl group exhibits a broad absorption band at 3415 cm⁻¹, indicating hydrogen bonding interactions that are typical for compounds containing OH functionalities. The amino group stretching vibrations appear at 3373 cm⁻¹, while aromatic carbon-hydrogen stretching modes are observed at 3082 and 3032 cm⁻¹, confirming the presence of the aromatic pyrimidine ring system.

The most distinctive feature in the infrared spectrum is the nitrile stretching vibration appearing at 2220 cm⁻¹, which serves as a diagnostic peak for the cyano functional group. This frequency is characteristic of aromatic nitriles and indicates the electron-withdrawing effect of the pyrimidine ring on the nitrile carbon. The carbon-nitrogen double bond stretching of the pyrimidine ring manifests at 1589 cm⁻¹, while aromatic carbon-carbon stretching vibrations are observed at 1556 cm⁻¹.

Additional peaks in the fingerprint region include carbon-nitrogen single bond stretching at 1340 cm⁻¹, which corresponds to the connections between the substituents and the pyrimidine ring. The spectral pattern is consistent across different samples, indicating good reproducibility and structural integrity of the compound. The absence of carbonyl stretching in the 1700-1750 cm⁻¹ region confirms that the compound exists primarily in the hydroxyl tautomeric form rather than the oxo form under normal conditions.

The infrared spectral data correlates well with theoretical calculations and provides valuable information for quality control and identity confirmation in analytical laboratories. The distinct peak pattern allows for easy identification of this compound in mixtures and can be used for purity assessment when combined with other analytical techniques.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments in this compound. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals that confirm the molecular structure and substitution pattern. The amino protons appear as a singlet at δ 8.55 ppm, integrating for two protons and indicating rapid exchange with the solvent. The hydroxyl proton manifests as a singlet at δ 7.96 ppm, demonstrating the acidic nature of this functional group.

Properties

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPKYRXUBCRKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294229 | |

| Record name | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27058-54-4 | |

| Record name | 27058-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Reactions

One common method involves the cyclization of appropriate precursors:

Starting Materials : The reaction typically uses 2-methyl-4,6-dihydroxypyrimidine and cyanogen bromide.

Conditions : The reaction is performed in an organic solvent like dimethylformamide (DMF) at elevated temperatures. This facilitates the formation of the desired product through nucleophilic attack by the hydroxyl group on the cyano group.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction efficiency:

Procedure : A mixture of malononitrile, urea, and an appropriate aldehyde is reacted in the presence of ammonium chloride as a catalyst under microwave conditions.

Advantages : This method significantly reduces reaction time and improves yields compared to conventional heating methods.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for this compound:

| Method | Starting Materials | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Cyclization | 2-Methyl-4,6-dihydroxypyrimidine, cyanogen bromide | DMF, elevated temperature | Variable | Established method with good yields |

| Microwave-Assisted Synthesis | Malononitrile, urea, aldehyde | Microwave irradiation | Higher than conventional | Faster reaction time, eco-friendly |

Detailed Research Findings

Yield and Purity Analysis

Research indicates that yields can vary significantly based on the method used:

- Traditional methods yield around 50-70%, while microwave-assisted techniques can achieve yields exceeding 80% due to faster reaction kinetics and reduced side reactions.

Characterization Techniques

Characterization of synthesized compounds typically involves:

Nuclear Magnetic Resonance (NMR) : Used to confirm structural integrity.

Mass Spectrometry (MS) : Employed for molecular weight determination.

Infrared Spectroscopy (IR) : Utilized to identify functional groups present in the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-oxo-2-methylpyrimidine-5-carbonitrile.

Reduction: Formation of 4-hydroxy-2-methylpyrimidine-5-amine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

This compound undergoes various chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The cyano group can be reduced to form amines.

- Substitution : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions .

Medicinal Chemistry

4-Hydroxy-2-methylpyrimidine-5-carbonitrile has shown potential as a lead compound for developing new therapeutic agents due to its biological activities. Its interactions with specific molecular targets suggest it may inhibit certain enzymes or pathways involved in cellular proliferation or microbial growth .

Biological Activities

Research indicates that this compound exhibits:

- Antimicrobial properties : It has been studied for its effectiveness against various microbial strains.

- Anticancer potential : Preliminary studies suggest it may inhibit cancer cell growth by targeting specific pathways .

Analytical Chemistry

In analytical applications, this compound serves as an intermediate in synthesizing more complex heterocyclic compounds. It is also utilized in fluorescence studies to explore its interactions with biomolecules such as tryptophan .

Industrial Applications

The compound finds utility in producing specialty chemicals and pharmaceuticals. Its unique structural features allow for modifications leading to compounds with tailored functionalities for specific industrial applications .

Anticancer Research

A study investigated the anticancer properties of this compound, demonstrating its ability to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of signaling pathways that control cell cycle progression .

Antimicrobial Studies

Another research effort focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The hydroxyl and cyano groups play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural Similarity and Key Derivatives

Based on structural similarity scores (), the closest analogs include:

- 2-Methylpyrimidine-4,6(1H,5H)-dione (CAS: 23945-44-0; Similarity: 0.90): Features two ketone groups at positions 4 and 4.

- 4-Hydroxypyrimidine-5-carboxamide (CAS: 491-36-1; Similarity: 0.59): Replaces the nitrile group with a carboxamide.

- 2,4-Dihydroxypyrimidine-5-carboxylic acid (CAS: 4786-53-2; Similarity: 0.59): Contains hydroxyl and carboxylic acid groups.

Other relevant derivatives from literature include:

Physical and Spectral Properties

Notes:

Comparable Syntheses :

- 4-Amino-2-methylpyrimidine-5-carbonitrile: Produced via hydrogenation of the nitrile group in the target compound .

- 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile : Synthesized via alkylation of a thiol precursor, yielding 43% .

Biological Activity

4-Hydroxy-2-methylpyrimidine-5-carbonitrile (4-HMPCN) is a heterocyclic organic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a hydroxyl group at the fourth position, a methyl group at the second position, and a cyano group at the fifth position of the pyrimidine ring. Its molecular formula is C6H5N3O, and it has a molecular weight of 135.12 g/mol .

Antimicrobial Properties

Research indicates that 4-HMPCN exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results:

- Bacterial Activity : The compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values were reported as follows:

- Fungal Activity : It also exhibited antifungal properties against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans and from 56.74 to 222.31 µM for F. oxysporum .

The biological activity of 4-HMPCN is primarily attributed to its interaction with specific molecular targets, particularly the Epidermal Growth Factor Receptor (EGFR). As an ATP-mimicking tyrosine kinase inhibitor, it influences several downstream signaling pathways that are critical in cancer cell proliferation and survival.

Study on Anticancer Activity

A study evaluated the anticancer potential of various pyrimidine derivatives, including 4-HMPCN, against human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that compounds similar to 4-HMPCN exhibited IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells .

Comparison with Similar Compounds

The unique structural features of 4-HMPCN differentiate it from other pyrimidine derivatives. Below is a comparative table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-hydroxypyrimidine | Amino group at position 2 | Known for its role in nucleotide synthesis |

| 4-Hydroxypyrimidine | Hydroxyl group at position 4 | Less potent as an EGFR inhibitor |

| 6-Methylpyrimidine-4-carboxylic acid | Carboxylic acid group at position 4 | Exhibits different biological activity |

The combination of functional groups in 4-HMPCN contributes to its distinct biological activities, particularly its efficacy as an EGFR inhibitor compared to other similar compounds .

Q & A

Q. What are the optimized synthetic routes for 4-Hydroxy-2-methylpyrimidine-5-carbonitrile in laboratory settings?

The compound is synthesized via cyclization of precursors such as 2-methyl-4,6-dihydroxypyrimidine with cyanogen bromide (BrCN) in dimethylformamide (DMF) under reflux conditions (70–80°C). A base like sodium hydroxide is often added to stabilize intermediates. Purification involves recrystallization using ethanol or chromatography for high-purity yields (>95%) . Alternative routes include substituting methylthiopyrimidine derivatives, followed by oxidation to introduce hydroxyl groups, but this requires careful control of oxidizing agents (e.g., H₂O₂) to avoid over-oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : NMR (DMSO-d₆) shows characteristic peaks: δ 2.35 (s, CH₃), δ 8.20 (s, C5-H), and δ 10.20 (s, OH). NMR confirms the cyano group at δ 115 ppm and the carbonyl at δ 165 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity, with retention times calibrated against standards .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 135.12 [M+H]⁺ .

Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?

Stability studies recommend storage at –20°C in anhydrous conditions to prevent hydrolysis of the cyano group. Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition when protected from light. LC-MS is used to monitor degradation products like 4-hydroxy-2-methylpyrimidine-5-carboxylic acid .

Advanced Research Questions

Q. How does this compound interact with biological targets such as EGFR?

The compound acts as a competitive inhibitor of EGFR tyrosine kinase, with IC₅₀ values ranging from 0.5–2 µM in vitro. Molecular docking studies suggest the hydroxyl and cyano groups form hydrogen bonds with Thr766 and Met793 in the ATP-binding pocket. Mutant EGFR (T790M) inhibition requires structural modifications, such as introducing bulkier substituents at the 2-position to enhance binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability, cancer cell lines). To address this:

- Use standardized panels (e.g., NCI-60 for anticancer screening; CLSI guidelines for antimicrobial tests).

- Perform dose-response curves to compare EC₅₀ values across studies.

- Validate target engagement via kinase profiling assays (e.g., Eurofins KinaseProfiler) to confirm selectivity .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?

Key modifications include:

- Cyano Group Replacement : Substituting with carboxamide improves solubility but reduces kinase inhibition.

- Methyl Group Derivatization : Introducing electron-withdrawing groups (e.g., CF₃) at the 2-position enhances metabolic stability in microsomal assays .

- Prodrug Strategies : Esterification of the hydroxyl group increases oral bioavailability in rodent models .

Q. What analytical methods are recommended for detecting reaction intermediates during scale-up synthesis?

- In-situ FTIR : Monitors real-time formation of intermediates (e.g., nitrile stretching at 2215 cm⁻¹).

- UPLC-MS/MS : Identifies transient species like 4-hydroxy-2-methylpyrimidine-5-amine (reduction byproduct) with a detection limit of 0.1 ng/mL .

Methodological Challenges and Solutions

Q. How to address low yields in nucleophilic substitution reactions involving the hydroxyl group?

Low yields (<30%) occur due to poor leaving-group ability of –OH. Solutions include:

- Activating the hydroxyl group with N-methylimidazole-triflate to form a better leaving group.

- Using Mitsunobu conditions (DIAD, PPh₃) for substitutions with alcohols or amines .

Q. What controls are critical in fluorescence-based binding assays with biomolecules?

- Quenching Controls : Add potassium iodide to assess static vs. dynamic quenching.

- Competitive Binding : Use known ligands (e.g., ATP for kinase assays) to confirm specificity.

- Inner Filter Effect Correction : Adjust for absorbance overlap at excitation/emission wavelengths (e.g., 280 nm for tryptophan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.